N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in solvents such as dimethyl formamide or 1,4-dioxane .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential antimicrobial, antifungal, and anticancer activities
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antibacterial and anticancer agent
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes such as inhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide include:
- N’- (1,3-benzothiazol-2-yl)-arylamides
- 2-phenyl benzoxazole sulfonamides
- 2-piperidine-benzoxazole sulfonamides
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzoxazole moiety with a chlorinated benzamide structure
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-10-11-15(12-17(13)23)21(26)24-18-8-5-6-16(14(18)2)22-25-19-7-3-4-9-20(19)27-22/h3-12H,1-2H3,(H,24,26) |
InChI Key |
ZIANZWZIRKPABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3)Cl |
Origin of Product |
United States |
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